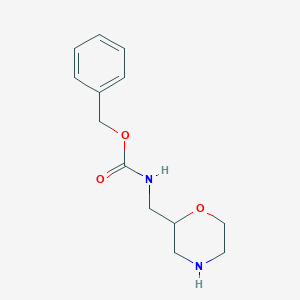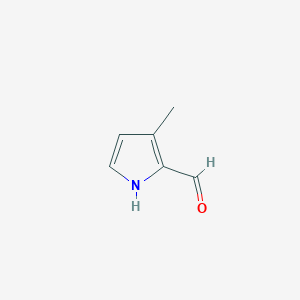
3-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Scientific Research Applications
Supramolecular Chemistry and Magnetic Properties
- Supramolecular Chains of High Nuclearity: 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions. This led to the creation of a new {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthetic Chemistry
- Synthesis of Pyrrole-2-carbaldehyde Derivatives: An efficient method for the de novo synthesis of pyrrole-2-carbaldehyde skeletons has been developed. This involves oxidative annulation and Csp3-H to C═O oxidation, starting from aryl methyl ketones, arylamines, and acetoacetate esters (Wu et al., 2018).
Structural Chemistry
- Effect of Substitution on Pyrrole-2-carbaldehydes: Studies on compounds like 3-methoxypyrrole-2-carbaldehyde have shown that pyrrole rings exhibit little distortion due to electronic properties of substituents, whether electron-donating or withdrawing (Despinoy et al., 1998).
Infrared and Density-Functional Theory Studies
- Conformers of 2-Substituted 1H-Pyrroles: Studies on methyl pyrrole-2-carboxylate and pyrrole-2-carbaldehyde reveal insights into the stability and molecular structure of these compounds, including aspects of intramolecular hydrogen bonding (Dubis & Grabowski, 2003).
Organometallic Chemistry
- Synthesis of Group 14 5-Metallated Pyrrole-2-carbaldehydes: Research on new group 14 5-metallated pyrrole-2-carbaldehydes has been conducted, which has applications in organometallic chemistry (Denat et al., 1992).
Photochemical and Catalytic Reactions
- Photoinduced Intramolecular Addition: The study of photoaddition reactions of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes and related compounds has led to the creation of fused indoles and pyrroles (Lu et al., 2009).
- Catalysis of Aluminum Complexes: Aluminum complexes supported by pyrrole-based ligands have been synthesized and shown to be active catalysts for the ring-opening polymerization of ɛ-caprolactone (Qiao et al., 2011).
Synthesis of Natural Product Analogues
- Conversion of Carbohydrates into Pyrrole-2-carbaldehydes: A method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes has been developed. These compounds have potential applications in drugs, food flavors, and functional materials (Adhikary et al., 2015).
properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-18-4 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



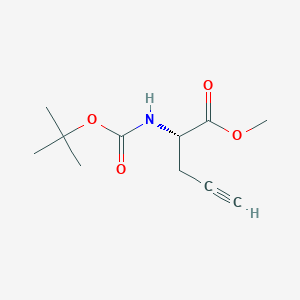

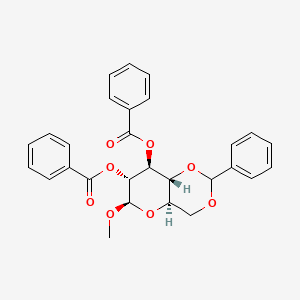
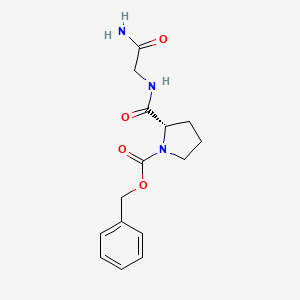
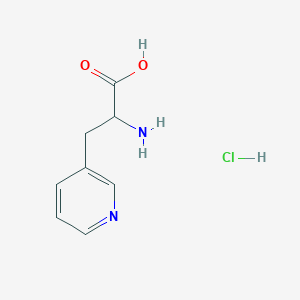
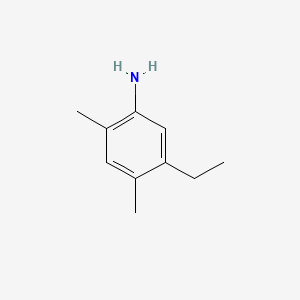
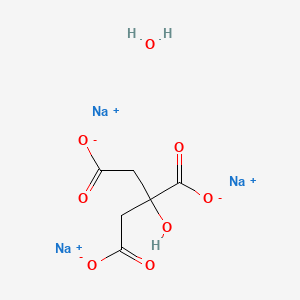
![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

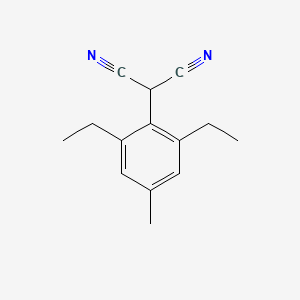
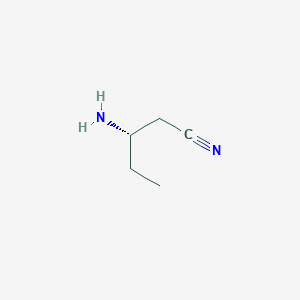
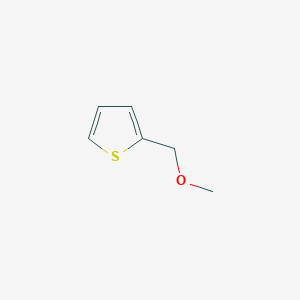
![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)
